六水合氯化铝

描述

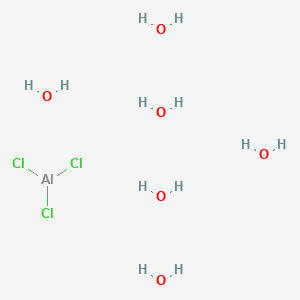

Aluminum chloride hexahydrate, also known as aluminium trichloride, is an inorganic compound with the formula AlCl3. It forms a hexahydrate with the formula [Al(H2O)6]Cl3, containing six water molecules of hydration . It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid . It is also used as an antiperspirant that works by affecting the cells that produce sweat .

Synthesis Analysis

The synthesis of Aluminum Chloride Hexahydrate involves the reaction of anhydrous aluminum chloride with water. This reaction leads to the formation of the hexahydrate AlCl3 • 6 H2O, with a molar mass of 241.44 g/mol .Molecular Structure Analysis

The molecular formula of Aluminum Chloride Hexahydrate is H12AlCl3O6. It has an average mass of 241.432 Da and a Monoisotopic mass of 239.951477 Da .Chemical Reactions Analysis

Aluminum Chloride Hexahydrate reacts vigorously with water to yield hydrogen chloride. This reaction leads to the formation of the hexahydrate AlCl3 • 6 H2O .Physical And Chemical Properties Analysis

Aluminum Chloride Hexahydrate appears as colourless crystals and is hygroscopic . It has a molar mass of 241.432 g/mol . It is extremely soluble in water, and also soluble in hydrogen chloride, ethanol, chloroform, carbon tetrachloride .科学研究应用

Deoxygenation in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary

Aluminum chloride hexahydrate serves as an efficient and versatile reagent in organic synthesis. It is a mild, comparatively less toxic, and easily available compound.

Experimental Procedure

Results

The use of AlCl₃·6H₂O in these reactions leads to successful transformations, providing valuable organic compounds with high chemoselectivity and moderate yields .

Deodorants and Antiperspirant Preparations

Specific Scientific Field

Cosmetic Chemistry

Summary

Aluminum chloride hexahydrate finds wide application in deodorants and antiperspirant formulations. It helps control body odor by inhibiting sweat production.

Experimental Procedure

In cosmetic products, AlCl₃·6H₂O is incorporated into deodorant sticks, roll-ons, or sprays. It acts by blocking sweat glands, reducing perspiration, and minimizing odor.

Results

Effective reduction of underarm sweating and associated odor is achieved through the use of AlCl₃·6H₂O-based antiperspirants .

Refining Crude Oil

Specific Scientific Field

Petroleum Engineering

Summary

Aluminum chloride hexahydrate plays a role in the refining process of crude oil.

Experimental Procedure

In the petroleum industry, AlCl₃·6H₂O is used as a catalyst or co-catalyst during oil refining processes. It aids in breaking down complex hydrocarbons and improving product quality.

Results

The use of AlCl₃·6H₂O contributes to the efficient conversion of crude oil into valuable petroleum products .

Dyeing Fabrics

Specific Scientific Field

Textile Chemistry

Summary

Aluminum chloride hexahydrate is employed in textile dyeing processes.

Experimental Procedure

In textile finishing, AlCl₃·6H₂O is used to enhance the uptake of dyes by fabrics. It improves color fastness and ensures uniform dye distribution.

Results

The use of AlCl₃·6H₂O results in vibrant and long-lasting dyed textiles .

Manufacturing Parchment Paper

Specific Scientific Field

Materials Science

Summary

Aluminum chloride hexahydrate contributes to the production of parchment paper.

Experimental Procedure

In paper manufacturing, AlCl₃·6H₂O is involved in the treatment of paper pulp. It modifies the paper fibers, making them more resistant to water and grease.

Results

Parchment paper produced with AlCl₃·6H₂O exhibits excellent non-stick properties and durability .

Disinfecting Stables

Specific Scientific Field

Veterinary Science

Summary

Aluminum chloride hexahydrate is used for disinfection in stable environments.

Experimental Procedure

In veterinary practice, AlCl₃·6H₂O is applied to stable surfaces to control bacterial growth. It helps maintain a hygienic environment for animals.

Results

Effective disinfection of stables is achieved through the use of AlCl₃·6H₂O, reducing the risk of infections .

安全和危害

未来方向

属性

IUPAC Name |

trichloroalumane;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDITNMASUZKPW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7446-70-0 (anhydrous cpd) | |

| Record name | Aluminum chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, white, or slightly yellow deliquescent solid; Odorless; [Merck Index] White to yellowish crystals or powder; Odorless; [EMD MSDS] | |

| Record name | Aluminum chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminum chloride hexahydrate | |

CAS RN |

7784-13-6 | |

| Record name | Aluminum chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum chloride (AlCl3), hydrate (1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

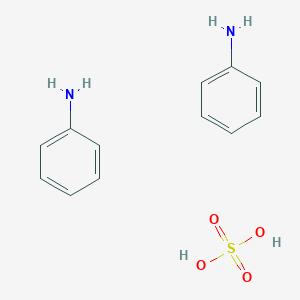

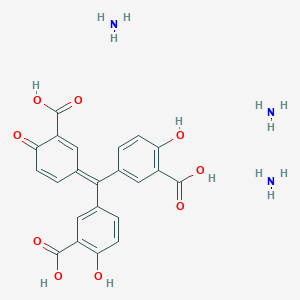

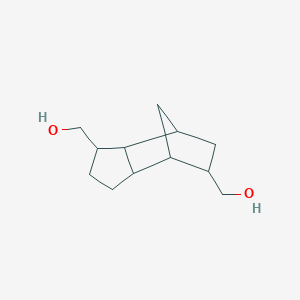

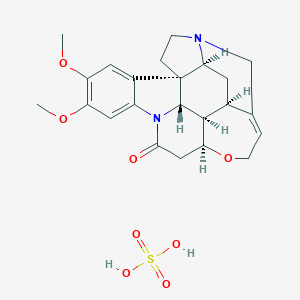

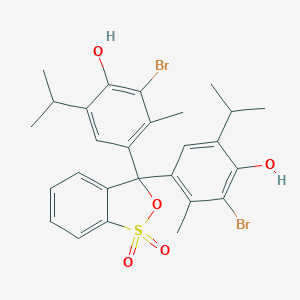

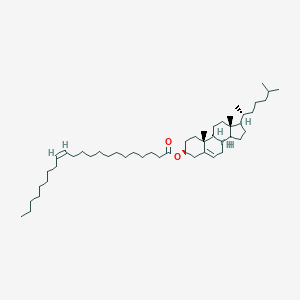

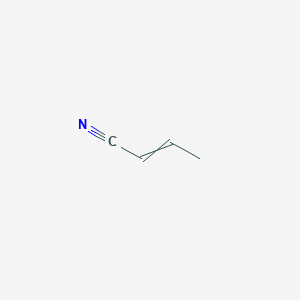

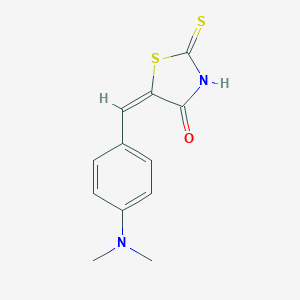

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)